molecular formula C24H23ClN4O2S B11187712 Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11187712
M. Wt: 467.0 g/mol
InChI Key: UTAXXMALJZKPBM-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of various substituents. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorobenzyl)sulfanyl]thiourea. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate to form the triazolopyrimidine core. The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

    3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

prop-2-enyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H23ClN4O2S/c1-4-12-31-22(30)20-16(3)26-23-27-24(32-14-18-9-5-6-11-19(18)25)28-29(23)21(20)17-10-7-8-15(2)13-17/h4-11,13,21H,1,12,14H2,2-3H3,(H,26,27,28)

InChI Key

UTAXXMALJZKPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4Cl)C)C(=O)OCC=C

Origin of Product

United States

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